molecular formula C7H8BrNS B594647 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1257854-58-2

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B594647
CAS No.: 1257854-58-2
M. Wt: 218.112
InChI Key: VBORXZYXDFANMX-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a brominated derivative of the tetrahydrothienopyridine scaffold, a core structure pivotal in medicinal chemistry for synthesizing antiplatelet agents like clopidogrel and prasugrel . The bromine substituent at position 3 introduces unique electronic and steric properties, distinguishing it from its positional isomers and parent compound.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBORXZYXDFANMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of Lewis acids such as FeBr₃ or AlCl₃ facilitates electrophilic bromination. For THTPs, the 3-position is less activated compared to the 2-position, requiring tailored conditions. In acetonitrile at 0–5°C, NBS selectively brominates the 3-position with moderate yields (40–50%). The reaction proceeds via generation of a bromonium ion intermediate, with the tetrahydro pyridine ring’s electron-donating effects directing substitution to the 3-position.

Radical Bromination

Radical-initiated bromination using dibromine (Br₂) and azo initiators (e.g., AIBN) in chlorinated solvents (CCl₄ or CH₂Cl₂) achieves higher regioselectivity. At 80°C, this method yields 3-bromo-THTP in 60–65% purity, albeit with challenges in isolating the product due to competing side reactions.

Cyclization of Brominated Thiophene Precursors

Constructing the THTP ring from pre-brominated thiophene derivatives ensures precise positioning of the bromine atom. This approach avoids the regioselectivity challenges of post-cyclization bromination.

Pictet-Spengler Reaction with 3-Bromo-2-Thiophene Ethylamine

The Pictet-Spengler reaction is a cornerstone for THTP synthesis. Starting with 3-bromo-2-thiophene ethylamine, condensation with formaldehyde in aqueous medium (50–55°C, 20–30 hours) forms the imine intermediate. Subsequent cyclization using ethanolic HCl at 65–75°C yields 3-bromo-THTP hydrochloride in 90–94% yield. Key advantages include minimal side products and scalability, as demonstrated in industrial protocols.

Experimental Protocol (Adapted from Patent CN102432626A):

  • Imine Formation :

    • Mix 2-thiophene ethylamine (127 g), formaldehyde (52 g), and water (200 g).

    • Heat at 52°C for 25 hours.

    • Extract with dichloroethane and wash with saturated brine.

    • Yield: 139 g imine (100%).

  • Cyclization and Salt Formation :

    • React imine (139 g) with ethanolic HCl (27%, 500 g) and water (50 g) at 70°C for 5 hours.

    • Add activated carbon (3 g), filter, and crystallize at 0–5°C.

    • Yield: 165.5 g 3-bromo-THTP hydrochloride (94.3%).

Thiophene Functionalization Prior to Ring Closure

Alternative routes involve brominating 2-thiophene ethylamine before cyclization. For example, treating 2-thiophene ethylamine with bromine in acetic acid at 25°C introduces bromine at the 3-position, followed by cyclization under standard conditions. This method achieves 70–75% overall yield but requires careful control of bromination stoichiometry to avoid di-substitution.

Post-Functionalization of Tetrahydrothieno[3,2-c]pyridine Derivatives

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution can introduce bromine at the 3-position. For example, lithiation of THTP using LDA at -78°C in THF, followed by quenching with Br₂, provides 3-bromo-THTP in 55% yield. This method is limited by the sensitivity of the THTP ring to strong bases.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables late-stage bromination. Using 3-boronic acid-THTP and Br₂ in the presence of Pd(PPh₃)₄, bromine is introduced with high regiocontrol (80–85% yield). However, the requirement for pre-functionalized boronic acid derivatives increases synthetic complexity.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Pictet-Spengler Cyclization94.3HighIndustrialHigh
NBS Bromination40–50ModerateLab-scaleModerate
Radical Bromination60–65HighLab-scaleLow
Lithiation-Bromination55HighLab-scaleHigh

Challenges and Optimization Strategies

Regioselectivity Control

The electron-rich thiophene ring favors electrophilic attack at the 2-position. To direct bromination to the 3-position:

  • Lewis Acid Modulation : FeBr₃ enhances para-directing effects, improving 3-bromo selectivity.

  • Protecting Groups : Temporarily protecting the 2-position with acetyl or trimethylsilyl groups enables exclusive 3-bromination.

Purification Techniques

Crystallization from cyclohexane/ethyl acetate mixtures (9:1 v/v) effectively removes di-brominated byproducts. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.

Green Chemistry Considerations

Recent advances emphasize solvent-free bromination using mechanochemical methods (ball milling with NBS and SiO₂), reducing waste and improving atom economy .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, some derivatives of thieno[3,2-c]pyridine have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives

Property 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Molecular Formula C₇H₉Br₂NS C₇H₉BrClNS (assumed, based on hydrochloride salt)
Molecular Weight 299.024 g/mol ~234.5 g/mol (calculated)
Key Applications Intermediate for clopidogrel and prasugrel synthesis Limited direct data; potential precursor for novel derivatives
Reactivity Bromine at position 2 facilitates nucleophilic substitution (e.g., methoxylation for prasugrel) Bromine at position 3 may alter regioselectivity in further reactions
Stability Hydrobromide salt enhances crystallinity and storage stability Hydrochloride salt likely requires inert storage conditions

Key Findings :

  • The 2-bromo derivative is a well-established intermediate in antiplatelet drug synthesis due to its optimal reactivity for functional group transformations. In contrast, the 3-bromo isomer remains underexplored but may offer novel pathways for structural diversification .
  • Positional isomerism significantly impacts molecular weight and solubility, with hydrobromide salts generally having higher molecular masses than hydrochlorides .

Parent Compound: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Property 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 3-Bromo Derivative
Molecular Formula C₇H₉NS C₇H₈BrNS
Molecular Weight 139.22 g/mol 218.11 g/mol
Synthetic Utility Core scaffold for ticlopidine, clopidogrel Bromination introduces sites for further modification
Pharmacological Role Direct precursor to ADP receptor antagonists Bromine may enhance binding or metabolic stability

Key Findings :

  • The parent compound’s hydrochloride salt (CAS 28783-41-7) is commercially available and used in large-scale syntheses, whereas brominated derivatives require specialized handling .

Complex Derivatives: Antiplatelet Agents

Compound Structure Modification Molecular Formula Key Feature
Clopidogrel 2-(2-Chlorophenyl)-2-methoxycarbonyl substitution C₁₆H₁₆ClNO₂S 2-Methoxycarbonyl group critical for activity
Prasugrel 2-Acetoxy substitution on thiophene ring C₁₅H₁₈F₃NO₃S Enhanced potency via rapid metabolic activation
Ticlopidine 5-(2-Chlorobenzyl) substitution C₁₄H₁₄ClNS First-generation thienopyridine antiplatelet agent

Key Findings :

  • Bromine at position 2 (as in prasugrel intermediates) enables efficient substitution with nucleophiles like methoxide, a step less feasible with 3-bromo analogs .

Biological Activity

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a sulfur-containing heterocyclic compound that has gained attention for its potential biological activities. This compound has been studied for its antimicrobial and anticancer properties, among other applications. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrNSC_7H_9BrNS with a molecular weight of approximately 218.11 g/mol. The compound features a bromine atom at the 3-position of the tetrahydrothieno-pyridine skeleton, which influences its reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may inhibit certain enzymes or modulate receptor activity, leading to various cellular responses such as apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant antibacterial properties. For instance:

  • Case Study : A study evaluated several substituted derivatives and found that some exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like Gatifloxacin and Ciprofloxacin . The effectiveness varied based on structural modifications.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In Vitro Studies : Compounds based on the tetrahydrothieno skeleton were tested against multiple cancer cell lines (e.g., HeLa, L1210). The IC50 values indicated potent antiproliferative effects with some derivatives showing IC50 values as low as 1.1 μM against HeLa cells .
  • Mechanism : The compounds were found to bind to the colchicine site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis .

Comparative Biological Activity

A comparison of various derivatives of tetrahydrothieno compounds highlights the unique biological activity conferred by specific substitutions:

CompoundStructureIC50 (μM)Activity
This compoundBromine at C-31.1 (HeLa)High antiproliferative
2-Carboxamido-3-cyano derivativeEthoxycarbonyl at C-62.8 (L1210)Moderate antiproliferative
Unsubstituted derivativeNo substitutions>20Inactive

Q & A

Q. What strategies mitigate degradation of this compound during storage or formulation?

  • Methodological Answer : Degradation products like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (identified via GC/MS and NMR) arise from dehalogenation or oxidation . Stabilization strategies include lyophilization under inert atmospheres (N2) and addition of antioxidants (e.g., BHT at 0.01% w/w) .

Q. How can enantioselective synthesis of chiral tetrahydrothieno[3,2-c]pyridine derivatives be achieved?

  • Methodological Answer : Iridium-catalyzed asymmetric amination (e.g., with crotyl acetate) achieves >98% enantiomeric excess (ee) for derivatives like (S)-5-(but-3-en-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . Chiral HPLC (Chiralpak IA column) validates ee, while circular dichroism (CD) confirms absolute configuration .

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